Cas no 1025644-67-0 (ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate)

Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is a specialized organic compound featuring a cyanoacrylate core with a 4-fluorobenzylamino substituent. Its conjugated structure and electron-withdrawing cyano and ester groups enhance reactivity, making it valuable in synthetic chemistry, particularly for Michael additions or as a precursor in heterocyclic synthesis. The fluorine substituent on the phenyl ring can influence electronic properties, potentially improving selectivity in nucleophilic reactions. This compound is useful in pharmaceutical and agrochemical research, where fluorinated intermediates are often sought for their bioactivity. High purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways.
ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate structure
1025644-67-0 structure
Product name:ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
CAS No:1025644-67-0
MF:C13H13FN2O2
MW:248.252926588058
MDL:MFCD01567352
CID:4568492

ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-NITRILO-3-(((4-FLUOROPHENYL)METHYL)AMINO)PROP-2-ENOATE
    • ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
    • 2-Propenoic acid, 2-cyano-3-[[(4-fluorophenyl)methyl]amino]-, ethyl ester
    • MDL: MFCD01567352
    • Inchi: 1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3
    • InChI Key: GJMRFKPGBZRRQX-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(C#N)=CNCC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 248.096106g/mol
  • Monoisotopic Mass: 248.096106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 62.1Ų
  • XLogP3: 2.8
  • Molecular Weight: 248.25g/mol

ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB162153-1 g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate
1025644-67-0
1 g
€211.30 2023-07-20
abcr
AB162153-5g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate; .
1025644-67-0
5g
€377.50 2024-06-10
abcr
AB162153-10g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate; .
1025644-67-0
10g
€482.50 2024-06-10
abcr
AB162153-10 g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate
1025644-67-0
10 g
€482.50 2023-07-20
abcr
AB162153-5 g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate
1025644-67-0
5 g
€377.50 2023-07-20
A2B Chem LLC
AI80125-5mg
ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
1025644-67-0 >90%
5mg
$214.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00919954-1g
Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
1025644-67-0 90%
1g
¥2394.0 2023-04-06
abcr
AB162153-1g
Ethyl 2-nitrilo-3-(((4-fluorophenyl)methyl)amino)prop-2-enoate; .
1025644-67-0
1g
€211.30 2024-06-10
A2B Chem LLC
AI80125-10mg
ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
1025644-67-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI80125-1mg
ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
1025644-67-0 >90%
1mg
$201.00 2024-04-20

ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate Related Literature

Additional information on ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate

Introduction to Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate (CAS No. 1025644-67-0)

Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate, a compound with the chemical identifier CAS No. 1025644-67-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural complexity and unique functional groups present in this molecule contribute to its potential as a lead compound in the development of novel therapeutic agents.

The molecular structure of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate features a conjugated system that includes a cyano group and an amine moiety, both of which are critical for its interaction with biological targets. The presence of a fluorophenyl substituent further enhances its pharmacological profile by introducing electronic and steric effects that can modulate binding affinity and selectivity. This compound's design aligns with the growing trend in drug discovery towards rational molecular engineering, where specific structural features are tailored to optimize biological activity.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. In the case of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate, the 4-fluorophenyl group plays a pivotal role in determining its pharmacokinetic properties. This substitution pattern has been shown to enhance the compound's interaction with enzymes and receptors, potentially leading to improved therapeutic efficacy.

The cyano group in the molecule contributes to its reactivity and can participate in various chemical transformations, making it a versatile scaffold for further derivatization. Researchers have explored the use of cyano-containing compounds in the development of antimicrobial and anti-inflammatory agents, where the cyano group can serve as a bioisostere for other functional groups that exhibit similar biological activity. The amine moiety, on the other hand, provides a site for hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

One of the most intriguing aspects of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is its potential application in targeting specific disease pathways. For instance, studies have suggested that compounds with similar structural motifs may inhibit kinases and other enzymes involved in cancer progression. The combination of the cyano group, amine moiety, and fluorophenyl substituent creates a multifaceted pharmacophore that can interact with multiple biological targets simultaneously. This polypharmacicity is increasingly recognized as a key strategy in modern drug design to achieve synergistic therapeutic effects.

In vitro studies have demonstrated that ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate exhibits significant activity against various cellular models. These findings have prompted researchers to investigate its potential as an anti-proliferative agent, particularly in the context of resistant tumor strains. The compound's ability to disrupt key signaling pathways has opened up new avenues for treating cancers that are unresponsive to conventional therapies. Additionally, its structural features make it an attractive candidate for developing small-molecule inhibitors that can modulate immune responses, offering hope for treating autoimmune diseases and infections.

The synthesis of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the fluorophenyl moiety, while protecting group strategies have enabled selective functionalization of the amine and cyano groups. These synthetic achievements underscore the growing capability of organic chemists to tackle increasingly complex molecular architectures.

The pharmacological evaluation of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate has revealed several promising properties beyond its primary biological activity. For example, preliminary data suggest that this compound may exhibit favorable solubility profiles, which are essential for drug formulation and delivery. Furthermore, its stability under various storage conditions makes it suitable for long-term clinical trials and commercialization. These attributes position ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate as a compelling candidate for further development into a therapeutic agent.

As research continues to uncover new applications for this compound, it is likely that ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate will play an increasingly important role in drug discovery and development. Its unique structural features and demonstrated biological activity make it a valuable tool for exploring novel therapeutic strategies across multiple disease areas. By leveraging cutting-edge synthetic techniques and pharmacological assays, scientists are poised to unlock the full potential of this remarkable compound.

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Amadis Chemical Company Limited
(CAS:1025644-67-0)ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate
A1102035
Purity:99%
Quantity:1g
Price ($):313.0